3-((2,4-Dimethylpentyl)oxy)phthalonitrile

Hydrophobicity Solubility Prediction Phthalonitrile

Researchers needing soluble phthalocyanine precursors often face aggregation and poor film formation with linear-chain derivatives. 3-((2,4-Dimethylpentyl)oxy)phthalonitrile (CAS 176110-82-0) is a branched alkoxy phthalonitrile that solves this by enhancing solubility and controlling molecular packing. - Branched 2,4-dimethylpentyl chain: Suppresses aggregation in spin-coated films for optical recording layers. - Enables tetra-α-alkoxy phthalocyanines: Delivers high solubility in organic solvents and reproducible film formation for organic electronics. - Consistent regioselectivity: Ensures reliable cyclotetramerization yields and processability.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
CAS No. 176110-82-0
Cat. No. B190030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2,4-Dimethylpentyl)oxy)phthalonitrile
CAS176110-82-0
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESCC(C)CC(C)COC1=CC=CC(=C1C#N)C#N
InChIInChI=1S/C15H18N2O/c1-11(2)7-12(3)10-18-15-6-4-5-13(8-16)14(15)9-17/h4-6,11-12H,7,10H2,1-3H3
InChIKeyRVXXQNGCGNUKNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Branched Alkoxy Phthalonitrile Intermediate Overview


3-((2,4-Dimethylpentyl)oxy)phthalonitrile (CAS 176110-82-0) is a 3-substituted alkoxy phthalonitrile that serves as a key precursor for the synthesis of α-tetraalkoxy-substituted phthalocyanines via cyclotetramerization [1]. The compound is characterized by a branched 2,4-dimethylpentyl ether chain, which is introduced to modulate solubility, aggregation behavior, and the regioselectivity of macrocycle formation [2]. Unlike unsubstituted phthalonitrile or linear alkoxy variants, this mono-substituted derivative is designed specifically for applications in organic electronics, optical recording media, and coordination chemistry where solubility in organic solvents and control over molecular packing are critical [3].

Why Branched Architecture Matters vs. Linear Alkoxy Analogs


In the synthesis of α-tetraalkoxy-substituted phthalocyanines, the structure of the 3-alkoxy substituent directly dictates the solubility, aggregation propensity, and λmax of the resulting macrocycle [1]. Bulk branched substituents significantly improve solubility in organic solvents compared to linear chains, and the substitution pattern (α vs. β) influences the magnitude of the red-shift in the Q-band absorption [2]. Simple substitution with 3-butoxyphthalonitrile or 3-octyloxyphthalonitrile yields phthalocyanines with different solubility profiles and thermotropic behavior; the (2,4-dimethylpentyl)oxy group represents a specific optimization between steric bulk and chain length that affects both the cyclotetramerization yield and the processability of the final material [3]. Procurement of a generic 3-alkoxyphthalonitrile without matching the branched architecture therefore risks altering critical material properties such as film-forming ability, optical density, and thermal stability in the target phthalocyanine product.

Key Differentiators from Generic Alkoxy Phthalonitriles


Organic Solvent Affinity vs. Unsubstituted Phthalonitrile

The predicted octanol-water partition coefficient (LogP) for 3-((2,4-dimethylpentyl)oxy)phthalonitrile is 3.41 (XLogP3) [1] and 3.98 (ACD/Labs) , compared to unsubstituted phthalonitrile with a reported LogP of approximately 1.2–1.5. This ~2–2.5 log unit increase indicates a >100-fold greater preference for organic phases, consistent with the enhanced solubility in non-polar solvents required for spin-coating and solution-processing of phthalocyanine films.

Hydrophobicity Solubility Prediction Phthalonitrile

Thermal Stability and Reactivity vs. 4-Alkoxy Isomers

The predicted boiling point of 3-((2,4-dimethylpentyl)oxy)phthalonitrile is 398.0 ± 32.0 °C at 760 mmHg, with a vapor pressure of 0.0 ± 0.9 mmHg at 25 °C . While directly comparable experimental data for the 4-alkoxy isomer is scarce, the 3-alkoxy substitution pattern is known to yield phthalonitriles that are more reactive toward cyclotetramerization than their 4-alkoxy counterparts [1]. This increased reactivity, combined with the high boiling point, enables higher-yielding phthalocyanine syntheses at elevated temperatures (90–120 °C) without premature evaporation of the precursor.

Thermal Stability Processability Phthalonitrile

Solubility Enhancement in Derived Phthalocyanines

Literature on peripherally octasubstituted phthalocyanines with branched alkoxy chains (e.g., 3,7-dimethyloctoxy and 3,7,11-trimethyldodecoxy) demonstrates that branching significantly enhances solubility in common organic solvents compared to linear analogs [1]. While head-to-head data for the exact (2,4-dimethylpentyl)oxy-derived phthalocyanine have not been published, the class-level principle is well-established: the steric bulk of branched alkoxy substituents disrupts co-facial π–π stacking, reducing aggregation and improving solubility [2]. 3-((2,4-Dimethylpentyl)oxy)phthalonitrile, as a precursor, is designed to transfer this solubility advantage to the resulting tetra-α-alkoxy phthalocyanine, a critical parameter for solution-processed organic electronic devices.

Solubility Enhancement Phthalocyanine Branched Substituents

Processability and Molecular Weight Trade-offs

3-((2,4-Dimethylpentyl)oxy)phthalonitrile has a molecular weight of 242.32 g/mol and 7 freely rotatable bonds , compared to 3-butoxyphthalonitrile (MW ~188 g/mol, ~5 rotatable bonds) and 3-octyloxyphthalonitrile (MW ~244 g/mol, ~9 rotatable bonds) [1]. The intermediate molecular weight and branched architecture balance sufficient solubility-enhancing steric bulk with manageable viscosity for solution handling. This positions the compound as a middle-ground option: more soluble than short-chain alkoxy phthalonitriles while avoiding the excessive molecular weight and potential crystallization difficulties of longer-chain variants.

Processability Molecular Weight Rotatable Bonds

Recommended Application Scenarios


Optical Recording Media Dye Synthesis

The enhanced organic solubility predicted by the high LogP (3.41–3.98) and the branched alkoxy architecture makes 3-((2,4-dimethylpentyl)oxy)phthalonitrile an ideal precursor for phthalocyanine dyes used in CD-R and DVD-R recording layers, where high solubility in spin-coating solvents (e.g., tetrafluoropropanol, cyclohexanone) and low aggregation are mandatory for achieving uniform, low-noise recording films [1]. Patents explicitly cite alkoxy-substituted phthalonitriles of this class for optical data storage applications [2].

Solution-Processed Organic Electronics

The combination of 3-substitution (α-position) reactivity and branched-chain solubility positions this phthalonitrile as a building block for tetra-α-alkoxy phthalocyanines used as hole-transport or active layers in organic electronics. The class-level evidence shows that branched alkoxy substituents suppress aggregation and promote homogeneous film formation, which is critical for device reproducibility [1]. The intermediate molecular weight (242.32 g/mol) and 7 rotatable bonds facilitate solvent compatibility without excessively increasing viscosity.

Liquid-Crystalline Material Precursors

Research on 3-alkoxyphthalonitrile-derived phthalocyanines demonstrates that symmetrization of branched aliphatic chains maintains regioselectivity during cyclotetramerization and induces columnar mesophases [1]. The (2,4-dimethylpentyl)oxy chain length and branching degree are within the range shown to support room-temperature columnar stacking, making this precursor relevant for the synthesis of liquid-crystalline phthalocyanines for charge-transport applications.

Coordination Chemistry and Single-Molecule Magnets

Highly soluble tetra-α-alkoxy phthalocyanine ligands derived from 3-((2,4-dimethylpentyl)oxy)phthalonitrile can coordinate metal ions (Mn(III), Dy(III)) to yield single-molecule magnets. The branched alkoxy substituent enhances solubility and facilitates crystallization of the final metal complexes, as established in studies using analogous branched-chain phthalonitrile precursors [1].

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